REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[O:4][c:5]1[c:6]([C:11]([NH:12][c:13]2[s:14][cH:15][c:16]([S:18](=[O:19])(=[O:20])[CH3:21])[n:17]2)=[O:22])[cH:7][cH:8][cH:9][cH:10]1.[ClH:23]>>[OH:4][c:5]1[c:6]([C:11]([NH:12][c:13]2[s:14][cH:15][c:16]([S:18](=[O:19])(=[O:20])[CH3:21])[n:17]2)=[O:22])[cH:7][cH:8][cH:9][cH:10]1
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Name
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CC(=O)Oc1ccccc1C(=O)Nc1nc(S(C)(=O)=O)cs1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Oc1ccccc1C(=O)Nc1nc(S(C)(=O)=O)cs1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CS(=O)(=O)c1csc(NC(=O)c2ccccc2O)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |